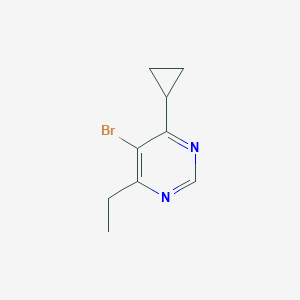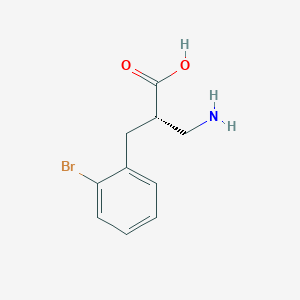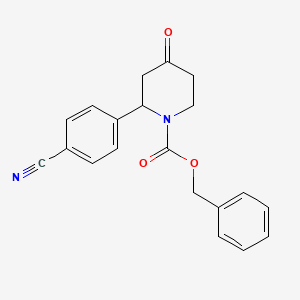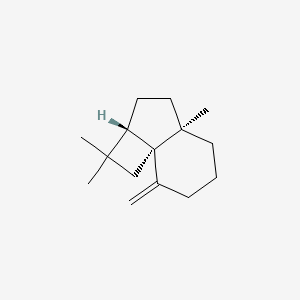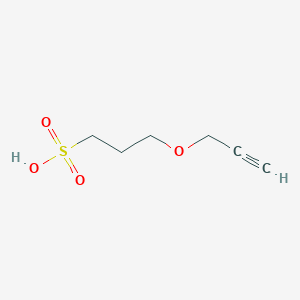
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid is an organic compound characterized by the presence of a propynyl group attached to a propanesulfonic acid moiety
Vorbereitungsmethoden
The synthesis of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid typically involves the reaction of 3-(2-Propyn-1-yloxy)-1-propanol with a sulfonating agent. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the sulfonic acid group. Industrial production methods may involve large-scale sulfonation processes with optimized reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions may lead to the formation of alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active sites, while the sulfonic acid moiety enhances solubility and reactivity. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3-(2-Propyn-1-yloxy)-1-propanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-(2-Propyn-1-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a propanesulfonic acid group, leading to different chemical properties and applications.
The uniqueness of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid lies in its combination of a propynyl group with a sulfonic acid moiety, providing a balance of reactivity and solubility that is advantageous in various applications.
Eigenschaften
Molekularformel |
C6H10O4S |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
3-prop-2-ynoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-4-10-5-3-6-11(7,8)9/h1H,3-6H2,(H,7,8,9) |
InChI-Schlüssel |
KQROVKLMOYXWFM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
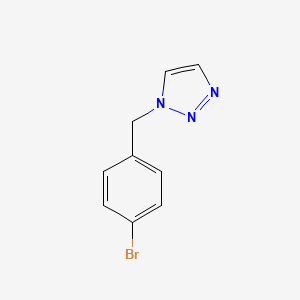
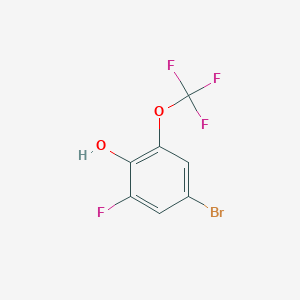
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
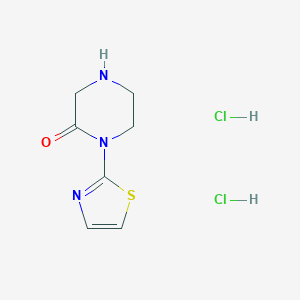
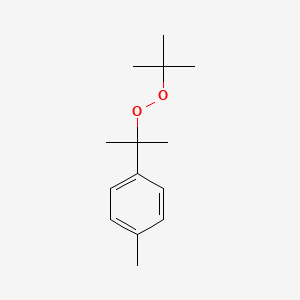
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
